Benzene, 2,4-dichloro-1-(2-chloro-1-fluoroethyl)-
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Overview
Description
Benzene, 2,4-dichloro-1-(2-chloro-1-fluoroethyl)- is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with an additional chlorine atom on the ethyl side chain. The molecular structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dichloro-1-(2-chloro-1-fluoroethyl)- typically involves electrophilic aromatic substitution reactions. The process begins with the chlorination of benzene to introduce the chlorine atoms at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes, utilizing advanced chemical reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Substitution Reactions: Benzene, 2,4-dichloro-1-(2-chloro-1-fluoroethyl)- can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenolic derivatives, while oxidation can produce carboxylic acids or other oxidized forms .
Scientific Research Applications
Chemistry: In chemistry, Benzene, 2,4-dichloro-1-(2-chloro-1-fluoroethyl)- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and addition reactions .
Biology and Medicine: Its fluorinated and chlorinated groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzene, 2,4-dichloro-1-(2-chloro-1-fluoroethyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Benzene, 2,4-dichloro-1-methyl-: This compound has a similar structure but with a methyl group instead of the 2-chloro-1-fluoroethyl group.
1,4-Dichloro-2-nitrobenzene: This compound contains nitro groups instead of the fluoroethyl group, leading to different chemical properties and reactivity.
Uniqueness: Benzene, 2,4-dichloro-1-(2-chloro-1-fluoroethyl)- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61592-51-6 |
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Molecular Formula |
C8H6Cl3F |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
2,4-dichloro-1-(2-chloro-1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H6Cl3F/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2 |
InChI Key |
VUMNZXISZZNVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)F |
Origin of Product |
United States |
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